molecular formula C10H19N3O3 B13731199 tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate

tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate

Cat. No.: B13731199
M. Wt: 229.28 g/mol
InChI Key: UVEICGPURAVJRL-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a carbamoyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity . The pathways involved in its mechanism of action include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring and a tert-butyl ester, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1

InChI Key

UVEICGPURAVJRL-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N

Origin of Product

United States

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